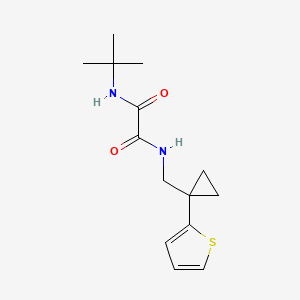

N1-(tert-butyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Enantiospecific Photochemical Reactions

The compound exhibits notable behavior in enantiospecific photochemical Norrish/Yang type II reactions. Specifically, alpha-oxoamides with o-tert-butyl substitution on the N-phenyl moiety, which share structural similarities, have been found to be stable axially chiral atropisomers. These compounds undergo enantiospecific photochemical gamma-Hydrogen abstraction in solution to yield beta-lactams with high enantioselectivity. The degree of enantioselectivity depends on the reaction temperature, indicating a sophisticated control over the stereochemical outcome of the reactions (Ayitou et al., 2009).

Polyamine Analogue Induced Programmed Cell Death

Another intriguing application involves a compound structurally related to N1-(tert-butyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, which acts as a polyamine analogue demonstrating phenotype-specific cytotoxic activity. This compound, by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), induces programmed cell death (PCD) in sensitive cell types. This process suggests a potential therapeutic application in targeting cancer cells selectively (Ha et al., 1997).

Catalysis and Cross-Coupling Reactions

The compound's structural framework contributes to catalysis, particularly in the context of palladacycles derived from the ortho-metalation of benzylic tert-butyl thioethers. These derivatives serve as excellent catalyst precursors for the Suzuki cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under mild conditions. This application underscores the compound's utility in facilitating bond-forming reactions that are fundamental in organic synthesis and pharmaceutical chemistry (Zim et al., 2000).

Anticancer Activity of Cyclometalated Complexes

Cyclometalated mononuclear piano-stool complexes, featuring ligands derived from the tert-butyl group, exhibit significant anticancer activity. These complexes bind efficiently with calf thymus DNA and bovine serum albumin, indicating potential therapeutic applications in cancer treatment through interactions with DNA and proteins (Mukhopadhyay et al., 2015).

Atroposelective Addition and Cycloaddition Reactions

Atroposelective reactions involving compounds with tert-butylphenyl maleimide demonstrate high stereoselectivities and substantial rotation barriers, preventing product interconversion. This highlights the compound's role in achieving stereoselective synthesis, a critical aspect of developing pharmaceuticals and complex organic molecules (Curran et al., 1999).

作用機序

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The interaction of thiophene-based compounds with their targets often results in changes that contribute to their therapeutic effects .

Biochemical Pathways

Thiophene-based compounds are known to interact with various biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .

Result of Action

Thiophene-based compounds have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

将来の方向性

Thiophene and its derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They have been proven to be effectual drugs in the present respective disease scenario . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

特性

IUPAC Name |

N'-tert-butyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-13(2,3)16-12(18)11(17)15-9-14(6-7-14)10-5-4-8-19-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCWXMINWSBWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC1(CC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)

![2H-spiro[furo[2,3-b]pyridine-3,2'-oxirane]](/img/structure/B2944441.png)

![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)

![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)

![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)

![2,2-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2944460.png)